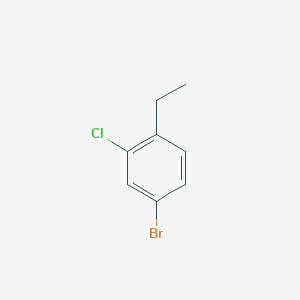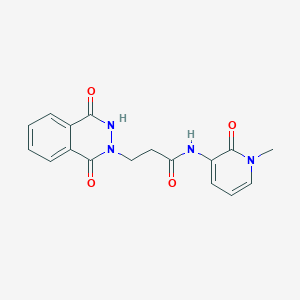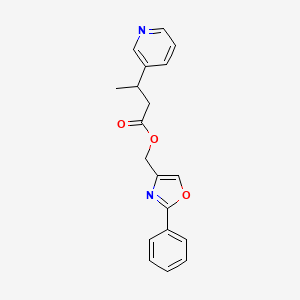
4-Bromo-2-chloro-1-ethylbenzene
Overview
Description
4-Bromo-2-chloro-1-ethylbenzene is an organic compound with the chemical formula C8H8BrCl. It is a colorless liquid that is commonly used in scientific research for its unique properties. This compound is synthesized using various methods and has numerous applications in the field of science.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-ethylbenzene is not well understood. However, it is believed to act as an electrophile due to the presence of the halogen atoms. It can undergo various reactions such as nucleophilic substitution, Friedel-Crafts alkylation, and addition reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Bromo-2-chloro-1-ethylbenzene. However, studies have shown that it can cause skin irritation and respiratory problems upon exposure.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-Bromo-2-chloro-1-ethylbenzene in lab experiments is its unique reactivity. It can undergo various reactions, making it a versatile compound for organic synthesis. However, its toxicity and limited solubility in water are major limitations for its usage.
Future Directions
There are numerous future directions for the use of 4-Bromo-2-chloro-1-ethylbenzene in scientific research. One of the most promising directions is the development of new drugs using this compound as a building block. It can also be used in the development of new materials with unique properties. Further studies are needed to understand its mechanism of action and to determine its potential applications in various fields of science.
Scientific Research Applications
4-Bromo-2-chloro-1-ethylbenzene is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the development of new drugs, agrochemicals, and materials science. This compound is also used in the field of organic chemistry to study the reactivity of various functional groups.
properties
IUPAC Name |
4-bromo-2-chloro-1-ethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASDBIISNAGHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-ethylbenzene | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7574431.png)
![1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide](/img/structure/B7574439.png)
![Cyclopropyl-[2-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574444.png)
![1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7574451.png)
![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea](/img/structure/B7574456.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)

![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)


![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B7574500.png)

![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)